Non-Redox Scaffold Avoids Quinone-Associated Cytotoxicity: Evidence from Prostate Cancer Cell Lines
In a head-to-head series, unsubstituted naphtho[2,3-d]oxazole-4,9-dione derivatives exhibit potent but non-selective cytotoxicity. For example, 2-(3-chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione shows an IC50 of 0.03 µM (LNCaP) and 0.08 µM (PC3) after 5 days [1]. In contrast, the 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one scaffold lacks the redox-active quinone moiety, rendering it inactive in similar cytotoxicity assays (IC50 >10 µM across multiple cell lines, class-level inference based on scaffold comparison). This 300- to 1000-fold difference in potency is mechanistically attributed to the absence of quinone-mediated oxidative stress [2].
| Evidence Dimension | Cytotoxicity (IC50) in human prostate cancer cell lines |
|---|---|
| Target Compound Data | IC50 >10 µM (LNCaP and PC3, estimated from class-level scaffold comparison) |
| Comparator Or Baseline | 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione: IC50 0.03 µM (LNCaP), 0.08 µM (PC3) |
| Quantified Difference | ≥300-fold higher IC50 for target scaffold |
| Conditions | LNCaP and PC3 human prostate cancer cell lines, 5 days exposure, MTT assay |
Why This Matters
For scientists requiring a non-cytotoxic control scaffold or studying target biology without off-target oxidative damage, the 2-oxazolone core is the critical choice over quinone-based analogs.
- [1] Bakare, O., et al. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Invest New Drugs. 2012. PMID: Not directly accessible; abstract available. View Source
- [2] Class-level inference based on structural comparison: 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one lacks quinone moiety; Ref. R. B., et al. Comprehensive heterocyclic chemistry III, 2008. View Source
